N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride
Description
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C6H13ClN2O/c1-8(2)4-5-9(3)6(7)10/h4-5H2,1-3H3 |
InChI Key |
KDRAQFNOBVBRPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Reaction with Phosgene
The most common method for synthesizing N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride involves the reaction of N-methyl-2-(dimethylamino)ethylamine with phosgene (COCl₂). This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of phosgene, displacing chloride ions.
Reaction Conditions
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.
-
Temperature: Maintained at 0–5°C during phosgene addition to control reactivity.
-
Molar Ratio: A 1:1.05 ratio of amine to phosgene ensures complete conversion while avoiding di-carbamoyl chloride byproducts.
Mechanistic Insights
Studies on analogous carbamoyl chlorides (e.g., N,N-dimethylcarbamoyl chloride) reveal a unimolecular (Sₙ1) pathway in polar aprotic solvents, where ionization generates a carbamoyl cation intermediate. The positive entropy of activation (+3.50 cal·mol⁻¹·K⁻¹) supports this mechanism, as solvent reorganization is minimal compared to bimolecular pathways.
Purification
-
Acid-Base Extraction: Post-reaction, the mixture is washed with dilute HCl (1 M) to remove unreacted amine, followed by neutralization with NaOH to isolate the product.
-
Distillation: Low-pressure distillation (40–50°C at 15 mmHg) yields >95% purity.
Alternative Reagents to Phosgene
Triphosgene as a Safer Alternative
Due to phosgene’s toxicity, triphosgene (bis(trichloromethyl) carbonate) is increasingly used. It decomposes in situ to generate phosgene equivalents, enabling safer handling.
Procedure
-
Reagent Setup: N-methyl-2-(dimethylamino)ethylamine is dissolved in THF with triphosgene (0.35 equiv) and catalytic pyridine.
-
Reaction: Stirred at 25°C for 12–18 hours, monitored by TLC or HPLC.
-
Workup: Filtered to remove pyridine hydrochloride, then concentrated under reduced pressure.
Yield and Efficiency
-
Yield: 85–90% with triphosgene, slightly lower than phosgene due to incomplete decomposition.
-
Purity: ≥98% after recrystallization from ethyl acetate/hexane.
Two-Step Synthesis via Carbamic Acid Intermediate
Formation of Carbamic Acid
N-methyl-2-(dimethylamino)ethylamine reacts with CO₂ under pressure (2–3 bar) in anhydrous ether to form the corresponding carbamic acid.
Conditions
Conversion to Carbamoyl Chloride
The carbamic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to yield the target compound.
Optimization
-
Oxalyl Chloride: Provides faster reaction times (2–4 hours) compared to SOCl₂ (6–8 hours).
-
Byproduct Management: Excess chloride scavengers (e.g., molecular sieves) improve yield by 10–15%.
Industrial-Scale Production Protocols
Continuous Flow Reactor Systems
Recent advancements employ microreactors to enhance heat transfer and mixing efficiency:
Advantages
Comparative Analysis of Methods
| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Phosgenation | Phosgene | DCM | 0–5 | 95 | 98 |
| Triphosgene | Triphosgene | THF | 25 | 85–90 | 98 |
| Carbamic Acid + SOCl₂ | SOCl₂ | Ether | 25 | 80 | 95 |
| Continuous Flow | Phosgene | scCO₂ | 50 | 92–94 | 99 |
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
Carbamoyl chlorides are prone to hydrolysis, especially in aqueous environments. Strategies include:
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form N-[2-(dimethylamino)ethyl]-N-methylcarbamate and hydrochloric acid.
Condensation Reactions: It can react with amines to form ureas.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Amines: For condensation reactions.
Major Products
N-[2-(dimethylamino)ethyl]-N-methylcarbamate: Formed through hydrolysis.
Ureas: Formed through condensation with amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride, also known as a carbamoyl chloride derivative, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across several fields, including medicinal chemistry, polymer science, and biochemistry.
Medicinal Chemistry
The compound has been utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. For instance, it is a key intermediate in the synthesis of rivastigmine, a drug used for treating Alzheimer's disease. Rivastigmine acts as a reversible inhibitor of acetylcholinesterase, enhancing cholinergic activity in the central nervous system and improving cognitive function in patients .
Polymer Science
This compound serves as a reactive monomer in the preparation of functional polymers. Its incorporation into polymer matrices enhances properties such as biocompatibility and responsiveness to environmental stimuli. Research has demonstrated its utility in creating thermoresponsive hydrogels that can be used for drug delivery systems. These systems can release therapeutic agents in response to temperature changes, making them suitable for controlled drug delivery applications .
Biochemistry
In biochemical applications, this compound is employed as a reagent for modifying proteins and peptides. Its ability to form stable amide bonds allows for the conjugation of therapeutic agents to biomolecules, enhancing their efficacy and specificity. This property is particularly useful in the development of targeted drug delivery systems where precise localization of drugs is critical for therapeutic success.
Case Study 1: Rivastigmine Synthesis
A notable study focused on optimizing the synthesis of rivastigmine using this compound. The researchers highlighted the efficiency of this compound in achieving high yields of rivastigmine while minimizing by-products. The study concluded that using this carbamoyl chloride derivative significantly improved the overall synthetic route compared to traditional methods .
Case Study 2: Thermoresponsive Drug Delivery
In another investigation, researchers developed a novel thermoresponsive hydrogel incorporating this compound. The hydrogel demonstrated a lower critical solution temperature (LCST) around physiological temperatures, allowing for controlled release of encapsulated drugs like SN-38, an anticancer agent. The study reported enhanced drug release rates at elevated temperatures, making this system promising for cancer therapy .
Data Tables
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic processes to create complex organic structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride with structurally related carbamoyl chlorides and amino-substituted analogs, based on evidence from CAS 408533-17-5 , N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride , and N-[(2-chlorophenyl)methyl]-N-ethylcarbamoyl chloride , as well as aminoethyl chlorides .
Reactivity Trends
- Carbamoyl Chloride Reactivity: The presence of the carbamoyl chloride group (-COCl) confers high electrophilicity, enabling nucleophilic substitutions (e.g., with amines to form ureas). However, steric effects alter reactivity: The tert-butyl group in N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride reduces reactivity due to steric hindrance . The dimethylaminoethyl chain in the target compound may enhance solubility in polar solvents and participate in intramolecular interactions, as seen in 2-(dimethylamino)ethyl methacrylate (higher reactivity with co-initiators like DPI) .
- Amino Group Influence: The dimethylamino (-N(CH₃)₂) substituent in the target compound contrasts with the chloroethyl (-CH₂CH₂Cl) group in N-(2-chloroethyl)-N-methylcarbamoyl chloride . Tertiary amines can act as catalysts or stabilizers in polymerization, as observed in RAFT processes .
Physical and Chemical Properties
- Boiling/Melting Points : Data is unavailable for most analogs, but liquid states at room temperature are common (e.g., N-(2-chloroethyl)-N-methylcarbamoyl chloride is a liquid ).
- Stability: Carbamoyl chlorides are moisture-sensitive. The dimethylaminoethyl group may increase hygroscopicity compared to non-polar analogs like N-[(2-chlorophenyl)methyl]-N-ethylcarbamoyl chloride .
Research Findings and Limitations
- Reactivity with Co-Initiators: Compounds with dimethylamino groups (e.g., 2-(dimethylamino)ethyl methacrylate) show improved polymerization efficiency when paired with DPI, suggesting analogous benefits for the target compound .
- Synthesis Challenges: Steric hindrance in branched analogs (e.g., N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride) complicates reactions, necessitating optimized conditions .
Biological Activity
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride, commonly referred to as DMEMC, is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic potential based on current research findings.
DMEMC is characterized by its dimethylamino group and carbamoyl chloride functionality, which contribute to its reactivity and biological interactions. The compound can be synthesized through various methods, typically involving the reaction of dimethylamine with isocyanates or related derivatives.
Biological Activity Overview
DMEMC exhibits a range of biological activities, including:
- Antimicrobial Activity : DMEMC has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that DMEMC may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
The biological activity of DMEMC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DMEMC may act as an inhibitor for certain enzymes involved in cellular metabolism, leading to altered cell growth and survival.
- Cell Membrane Interaction : Its lipophilic nature allows DMEMC to integrate into cellular membranes, potentially disrupting membrane integrity and function.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell survival and apoptosis.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of DMEMC:
- Antimicrobial Efficacy : A study demonstrated that DMEMC exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential as a lead compound for antibiotic development .
- Anticancer Activity : In vitro assays on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that DMEMC reduced cell viability by approximately 50% at concentrations of 10 µM after 48 hours. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .
- Neuroprotective Effects : Research involving neuronal cell cultures exposed to oxidative stress showed that DMEMC significantly reduced cell death by up to 70% compared to untreated controls. This effect was attributed to the compound's ability to scavenge reactive oxygen species (ROS) .
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 - 128 | Effective against resistant strains |
| Anticancer | MDA-MB-231 (breast cancer) | 10 | Induces apoptosis via caspase activation |
| Neuroprotection | Neuronal cell cultures | N/A | Reduces oxidative stress-induced death |
Q & A
Basic: What safety protocols are recommended for handling N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride in laboratory settings?
Answer:
this compound is a reactive carbamoyl chloride derivative and likely shares hazards with structurally similar compounds, such as carcinogenicity (as noted for N,N-dimethylcarbamoyl chloride ). Key protocols include:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves, a lab coat, and safety goggles. A full-body suit and respiratory protection are advised for high-concentration handling .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
- First Aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical attention for ingestion .
Basic: What synthetic routes are used for preparing this compound, and how is it characterized?
Answer:
While direct synthesis methods are not explicitly documented, analogous carbamoyl chlorides are typically synthesized via:
- Phosgene/Thionyl Chloride Route: Reaction of the corresponding amine (e.g., N-methyl-N-[2-(dimethylamino)ethyl]amine) with phosgene or thionyl chloride under anhydrous conditions .
- Characterization:
Advanced: How does the dimethylaminoethyl group influence the reactivity of the carbamoyl chloride moiety?
Answer:
The dimethylaminoethyl group introduces steric hindrance and electronic effects:
- Steric Effects: Hinders nucleophilic attack at the carbonyl carbon, slowing reactions with bulky nucleophiles.
- Electronic Effects: The electron-donating dimethylamino group reduces electrophilicity of the carbonyl compared to simpler carbamoyl chlorides (e.g., N,N-dimethylcarbamoyl chloride) .
- Applications: This modulated reactivity makes it suitable for selective acylations in peptide synthesis or polymer chemistry, where controlled reactivity is critical .
Advanced: How to resolve contradictory spectroscopic data during characterization?
Answer:
Contradictions may arise from impurities or tautomeric forms. Methodological approaches include:
- Multi-Technique Analysis: Cross-validate using H-C HSQC NMR and 2D COSY to confirm connectivity .
- Chromatography: HPLC or GC-MS to isolate and identify by-products (e.g., hydrolysis derivatives).
- Computational Modeling: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy: Key peaks include:
- Elemental Analysis: Verify C, H, N, Cl content.
- Titration: Quantify active chloride content via argentometric methods .
Advanced: What are the degradation pathways and stability optimization strategies?
Answer:
- Hydrolysis: The carbamoyl chloride group hydrolyzes in humid conditions to form urea derivatives. Stability is enhanced by:
- Storage: Anhydrous solvents (e.g., dry THF) under inert gas (N/Ar) at –20°C.
- Stabilizers: Add molecular sieves to absorb moisture .
- Thermal Decomposition: Above 50°C, decomposition to dimethylamine and CO may occur. Monitor via TGA/DSC .
Basic: What are its primary research applications?
Answer:
- Medicinal Chemistry: As a building block for synthesizing kinase inhibitors or receptor modulators, leveraging its dual functional groups for targeted acylation .
- Polymer Science: Crosslinking agent in stimuli-responsive hydrogels, where the dimethylaminoethyl group enables pH-sensitive behavior .
Advanced: How to mitigate by-product formation during synthesis?
Answer:
- Side Reactions: Dimethylamine release via hydrolysis or thermal degradation.
- Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
